1,4-Diphenyl-indene
Description
The exact mass of the compound this compound is 268.125200510 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4-diphenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCRQGLOOMIJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comparative Technical Analysis: 1,4-Diphenyl-1H-indene vs. 1,3-Diphenylindene
This technical guide provides an in-depth comparative analysis of 1,4-diphenyl-1H-indene and 1,3-diphenylindene , focusing on their structural isomerism, synthesis pathways, and critical applications in organometallic catalysis.
Executive Summary
In the field of ligand design for Group 4 metallocene catalysts (Ziegler-Natta polymerization), the substitution pattern of the indenyl skeleton dictates the stereochemical outcome of the polymer. While 1,3-diphenylindene represents a symmetric substitution pattern (relative to the Cp ring) often used to influence proximal steric environments, 1,4-diphenyl-1H-indene introduces "distal" steric bulk at the benzo-ring fusion. This distal bulk is the cornerstone of modern "oscillating" and high-isotacticity catalyst designs (e.g., Spaleck and Waymouth type systems).
This guide dissects the thermodynamic stability, synthetic accessibility, and electronic implications of these two isomers.
Structural & Electronic Architecture
The fundamental difference lies in the position of the second phenyl ring relative to the fused benzene system. This alteration changes the electronic communication within the
Nomenclature and Numbering
-
1,3-Diphenylindene (1,3-DPI): Substituents are located on the five-membered ring.
-
Position 1 (sp3): Phenyl group out of plane (in 1H-tautomer).
-
Position 3 (sp2): Phenyl group conjugated with the C2-C3 double bond.
-
-
1,4-Diphenyl-1H-indene (1,4-DPI): Substituents are split between the five-membered and six-membered rings.
-
Position 1 (sp3): Phenyl group on the cyclopentyl ring.
-
Position 4 (sp2): Phenyl group on the benzo-ring (ortho to the bridgehead).
-
Electronic Conjugation and Stability
The stability of indene derivatives is governed by the ability of the substituents to conjugate with the double bond and the preservation of the aromatic sextet in the six-membered ring.
-
Thermodynamic Preference: In 1-substituted indenes, the 3-isomer (where the substituent is on the double bond) is generally the thermodynamic product due to extended conjugation (Styrenyl system).
-
1,4-DPI Specifics: The phenyl at position 4 is permanently conjugated with the aromatic benzo-ring. However, the phenyl at position 1 (sp3) is isolated. Isomerization to the 3H-form (moving the double bond to C1-C2) would conjugate the C1-phenyl but disrupt the specific "4-phenyl" steric architecture required for catalysis.
Visualization: Isomer Connectivity & Numbering
Figure 1: Structural distinction between 1,3- and 1,4-isomers highlighting the steric zones affected.
Synthetic Methodologies
Synthesis of the 1,4-isomer is significantly more complex due to the need to functionalize the benzene ring prior to or during ring closure, whereas the 1,3-isomer can be constructed from the indanone core directly.
Synthesis of 1,3-Diphenylindene
This is typically a straightforward Grignard addition followed by dehydration.
-
Starting Material: 3-Phenyl-1-indanone.
-
Reagent: Phenylmagnesium bromide (PhMgBr).
-
Mechanism: 1,2-addition to carbonyl
Tertiary alcohol Acid-catalyzed dehydration. -
Yield: High (>80%).
Synthesis of 1,4-Diphenyl-1H-indene (Protocol)
This synthesis requires a "Suzuki-First" approach to install the distal phenyl group.
Reagents:
-
4-Bromo-1-indanone (Precursor)
-
Phenylboronic acid[1]
-
Pd(PPh3)4 (Catalyst)
-
PhMgBr (Grignard)
-
p-TsOH (Acid catalyst)
Step-by-Step Protocol:
| Step | Operation | Critical Technical Note |
| 1. Suzuki Coupling | React 4-bromo-1-indanone with phenylboronic acid (1.1 eq) and Pd(PPh3)4 (2 mol%) in Toluene/EtOH/Na2CO3 (aq) at 90°C for 12h. | Inert Atmosphere: Oxygen must be rigorously excluded to prevent homocoupling of boronic acid. |
| 2. Isolation | Workup with EtOAc/Water. Silica gel chromatography (Hexane/EtOAc 9:1). | Yields 4-phenyl-1-indanone . Verify by disappearance of Ar-Br stretch in IR. |
| 3. Grignard Addition | Dissolve 4-phenyl-1-indanone in dry THF. Add PhMgBr (1.2 eq) dropwise at 0°C. Warm to RT. | Exotherm Control: Addition must be slow to prevent side reactions at the enolizable position. |
| 4. Dehydration | Quench with dilute HCl. Reflux crude alcohol in Toluene with p-TsOH (catalytic) and Dean-Stark trap. | Isomer Control: This produces a mixture of double-bond isomers. The 1,4-diphenyl-3H-indene (conjugated) is favored. |
| 5. Isomerization (Optional) | To isolate the 1H isomer specifically, deprotonate with n-BuLi (-78°C) and quench with weak acid (H2O/AcOH). | Kinetic protonation often favors the 1H isomer, but it will equilibrate to the conjugated form at RT. |
Isomerization & 1,5-Sigmatropic Shifts
A critical aspect of working with phenyl-substituted indenes is their tendency to undergo [1,5]-sigmatropic hydrogen shifts. This is a self-validating mechanism: if your NMR spectrum shows broadening or unexpected vinylic protons, a shift has occurred.
Mechanism
The hydrogen at the sp3 carbon (C1) migrates to C3, moving the double bond.
-
1,4-DPI (1H form): Ph at C1 (sp3). Double bond at C2-C3.
-
1,4-DPI (3H form): H migrates to C3. Double bond moves to C1-C2. Ph at C1 is now vinylic (conjugated).
Thermodynamic Driver: The 3H-isomer is generally more stable because the phenyl ring at C1 becomes conjugated with the new C1=C2 double bond. In the 1H-isomer, the C1-phenyl is isolated from the pi-system by the sp3 carbon.
Visualization: Sigmatropic Pathway
Figure 2: The 1,5-sigmatropic shift pathway driving the conversion from kinetic 1H-isomer to thermodynamic 3H-isomer.
Application in Metallocene Catalysis[2]
The choice between 1,3- and 1,4-isomers is not academic; it dictates the performance of the resulting catalyst, particularly in olefin polymerization.
The "Indenyl Effect" and Steric Bulk
-
1,3-Isomer (Proximal Bulk): When used in bridged metallocenes (e.g., rac-Et(Ind)2ZrCl2 derivatives), substituents at the 3-position (next to the bridge) force the polymer chain end to orient specifically, controlling isotacticity. 1,3-diphenyl substitution creates a crowded coordination sphere.
-
1,4-Isomer (Distal Bulk): The phenyl at position 4 projects into the "bay region" of the catalyst. This does not interact directly with the metal but restricts the rotation of the growing polymer chain.
-
Significance: 4-Phenyl substitution is a key feature of Spaleck-type catalysts , increasing the melting point (
) and molecular weight ( ) of Isotactic Polypropylene (iPP) by preventing chain slippage.
-
Comparative Data (Representative Trends)
| Feature | 1,3-Diphenylindene Ligand | 1,4-Diphenylindene Ligand |
| Symmetry (Bridged) | Typically | Typically |
| Steric Zone | Proximal (Near Bridgehead) | Distal (Bay Region) |
| Polymer | Moderate (130-145°C) | High (150-165°C) due to 4-Ph effect |
| Catalyst Activity | High | Very High (Indenyl effect enhanced) |
| Primary Use | Stereoblock polymers | High-performance Isotactic PP |
References
-
Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics. Link
-
Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. Link
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link
-
Ready, J. M., et al. (2001). "Synthesis of 4-Arylindenes via Suzuki Coupling." Journal of Organic Chemistry. Link
-
Basolo, F. (1990). "Kinetics and Mechanism of CO Substitution of Metal Carbonyls." Polyhedron. (Reference for Indenyl Effect mechanisms). Link
Sources
An In-depth Technical Guide to Diphenylindenes: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indene Scaffold and the Significance of Diphenyl Substitution
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The introduction of phenyl substituents onto the indene core gives rise to the diphenylindene class of compounds. These modifications significantly influence the molecule's conformation, electronic properties, and biological activity, opening up new avenues for drug design and materials development. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of key diphenylindene isomers, with a focus on providing practical insights for researchers in the field.
Core Isomers and Nomenclature
The substitution pattern of the two phenyl groups on the indene ring system gives rise to several isomers. The most commonly encountered isomers are:
-
1,2-Diphenyl-1H-indene
-
1,3-Diphenyl-1H-indene
-
2,3-Diphenyl-1H-indene
The numbering of the indene ring, as standardized by IUPAC, begins at the carbon atom of the five-membered ring that is not part of the fused benzene ring, and proceeds around the five-membered ring before continuing to the six-membered ring.
| Isomer | IUPAC Name | CAS Registry Number |
| 1,2-Diphenylindene | 1,2-Diphenyl-1H-indene | 18636-54-9[2] |
| 1,3-Diphenylindene | 1,3-Diphenyl-1H-indene | 4467-88-3[3] |
| 2,3-Diphenylindene | 2,3-Diphenyl-1H-indene | 220298 (PubChem CID) |
Synthetic Strategies for Diphenylindenes
The synthesis of diphenylindenes can be achieved through various organic reactions, primarily involving cyclization and condensation strategies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
A common approach to synthesizing substituted indenes involves the cyclization of a suitably functionalized precursor. This can be generalized in the following workflow:
Figure 1: A generalized workflow for the synthesis of diphenylindene isomers.
Synthesis of 2,3-Diphenyl-1H-indene
One established method for the synthesis of 2,3-diphenyl-1H-indene involves the reaction of a diphenyl-substituted precursor that can undergo an intramolecular cyclization. For instance, derivatives of 1,2-diphenyl-1,3-butadiene can be envisioned as potential precursors.
A related and well-documented synthesis is that of 2,3-diphenyl-1H-inden-1-one , a common precursor or related compound.
Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-inden-1-one [4]
This protocol describes a common method for the synthesis of the indenone derivative, which can potentially be a precursor to the corresponding indene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate starting materials (e.g., a suitably substituted diphenyl precursor) in a high-boiling point solvent.
-
Reagent Addition: Slowly add a dehydrating and cyclizing agent, such as a strong acid (e.g., polyphosphoric acid or sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,3-diphenyl-1H-inden-1-one as a crystalline solid.[4]
Chemical Properties and Characterization
The chemical properties of diphenylindenes are influenced by the extended π-system and the steric interactions of the phenyl groups. These compounds are typically crystalline solids with characteristic spectroscopic data.
| Property | 2,3-Diphenyl-1H-inden-1-one |
| Molecular Formula | C21H14O[5] |
| Molecular Weight | 282.34 g/mol [5] |
| Appearance | Red crystalline powder[4] |
| Melting Point | 153-154 °C[4] |
| CAS Number | 1801-42-9[5][6][7][8] |
Spectroscopic Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the diphenylindene isomers. The chemical shifts and coupling constants of the protons on the indene core and the phenyl rings provide valuable information about the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum of diphenylindenes will show characteristic absorption bands for the aromatic C-H stretching and the C=C stretching of the aromatic rings. For indenone derivatives, a strong absorption band corresponding to the C=O stretching of the ketone group will be present.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Applications in Research and Drug Development
The indene scaffold and its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery.[9][10] The introduction of phenyl groups can enhance these properties or introduce new ones.
Potential Therapeutic Areas:
-
Anticancer Agents: Substituted indenes have been investigated as potential anticancer agents. For example, certain dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors, which can disrupt the cell cycle of cancer cells.[9] The diphenyl substitution pattern can be explored to optimize the binding affinity to biological targets.
-
Anti-inflammatory Agents: The indene core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel diphenylindene derivatives is an area of active research.
-
Materials Science: The extended conjugation and photophysical properties of diphenylindenes make them interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
Diphenylindenes represent a versatile class of compounds with significant potential in both medicinal chemistry and materials science. Understanding their synthesis, chemical properties, and biological activities is crucial for the rational design of new therapeutic agents and functional materials. The synthetic routes outlined in this guide provide a foundation for accessing these valuable molecules, while the discussion of their properties and applications highlights the exciting opportunities for future research and development in this area.
References
-
Matrix Fine Chemicals. 2,3-DIPHENYL-1H-INDEN-1-ONE | CAS 1801-42-9. [Link]
-
National Center for Biotechnology Information. 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one. PubChem. [Link]
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]
-
National Center for Biotechnology Information. 2,3-Diphenyl-1H-indene. PubChem. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-235. [Link]
-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
Dilly, S., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4998. [Link]
-
Wikipedia. Indene. [Link]
-
ChemSynthesis. 1,2-diphenyl-1H-indene. [Link]
-
ChemSynthesis. 1,3-diphenyl-1H-indene. [Link]
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,3-DIPHENYL-1-INDENONE | 1801-42-9 [amp.chemicalbook.com]
- 5. 2,3-二苯基-1-二氢茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,3-DIPHENYL-1H-INDEN-1-ONE | CAS 1801-42-9 [matrix-fine-chemicals.com]
- 7. 2,3-DIPHENYL-1-INDENONE | 1801-42-9 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
1,4-diphenylindene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Diphenylindene in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-diphenylindene in organic solvents. While specific quantitative solubility data for 1,4-diphenylindene is not extensively documented in publicly available literature, this document outlines the fundamental principles governing its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental workflow for researchers to quantitatively determine the solubility of 1,4-diphenylindene in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this and similar nonpolar, aromatic compounds for applications such as synthesis, purification, and formulation.
Introduction to 1,4-Diphenylindene and its Solubility
1,4-Diphenylindene is a polycyclic aromatic hydrocarbon characterized by an indene core substituted with two phenyl groups. Its extended π-system and largely nonpolar nature are the primary determinants of its physical and chemical properties, including its solubility. A comprehensive understanding of its solubility is critical for a variety of applications, including:
-
Reaction Chemistry: Selecting an appropriate solvent is paramount to ensure that reactants are in the same phase, facilitating efficient molecular collisions and subsequent reactions.
-
Purification by Recrystallization: The process of recrystallization is contingent upon the differential solubility of the compound in a given solvent at varying temperatures.[1][2] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
-
Chromatographic Separation: The choice of solvent (mobile phase) in techniques like column chromatography directly influences the separation of compounds based on their differential partitioning between the mobile and stationary phases.
-
Formulation and Material Science: For applications in areas like organic electronics or drug delivery, understanding and controlling the solubility of 1,4-diphenylindene in various media is essential for processing and formulation.
The Principle of "Like Dissolves Like": A Molecular Perspective
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3] The adage "like dissolves like" provides a reliable predictive framework based on molecular polarity.[3]
1,4-Diphenylindene is a nonpolar molecule. Its structure is dominated by carbon-carbon and carbon-hydrogen bonds, with no significant permanent dipole moment. The primary intermolecular forces at play are London dispersion forces, which arise from temporary fluctuations in electron density. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Consequently, 1,4-diphenylindene is expected to be most soluble in nonpolar organic solvents where the intermolecular forces are of a similar nature and magnitude. Conversely, it will exhibit poor solubility in highly polar solvents like water, where the strong hydrogen bonding network of the solvent would be disrupted without sufficient compensating interactions with the nonpolar solute.[4]
Predicted Qualitative Solubility of 1,4-Diphenylindene
Based on the principles outlined above, a qualitative solubility profile for 1,4-diphenylindene in a range of common organic solvents can be predicted. This provides a crucial starting point for solvent screening in experimental work.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | Highly Soluble | Similar nonpolar, aromatic nature allows for effective π-π stacking and van der Waals interactions. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly to Moderately Soluble | Solute-solvent interactions are limited to weaker London dispersion forces. May be useful as an anti-solvent in recrystallization.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are weakly polar and are effective at dissolving a wide range of organic compounds, including nonpolar ones.[6][7] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | THF is a moderately polar aprotic solvent capable of dissolving a wide array of compounds.[8] |
| Ketones | Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is versatile for dissolving many organic compounds.[5][9] |
| Esters | Ethyl Acetate | Likely Soluble | Commonly used for chromatography and extractions of compounds with moderate polarity.[5] |
| Alcohols | Ethanol, Methanol | Sparingly Soluble to Insoluble | The highly polar, protic nature of alcohols and their strong hydrogen bonding networks make them poor solvents for nonpolar hydrocarbons.[9] |
| Water | Insoluble | The extreme polarity and strong hydrogen bonding of water preclude the dissolution of the nonpolar 1,4-diphenylindene.[10] |
Experimental Determination of Quantitative Solubility: A Standard Operating Procedure
For precise applications, experimentally determined quantitative solubility data is indispensable. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.[5]
Objective:
To determine the equilibrium solubility of 1,4-diphenylindene in a selected organic solvent at a specified temperature.
Materials:
-
High-purity 1,4-diphenylindene
-
Analytical grade organic solvent
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or thermocouple
-
Analytical balance
-
Scintillation vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1,4-diphenylindene to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.
-
-
Quantification:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the solute.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in mass gives the amount of dissolved 1,4-diphenylindene.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Workflow Diagram:
Caption: Isothermal shake-flask method workflow.
Application in Practice: Recrystallization of 1,4-Diphenylindene
Recrystallization is a powerful purification technique that leverages the temperature-dependent solubility of a compound.[11] The ideal solvent system for recrystallization is one in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Choosing a Solvent System:
Based on our predicted solubility, a mixed solvent system is often effective for compounds like 1,4-diphenylindene.[12] A common approach is to use a "good" solvent in which the compound is readily soluble (e.g., toluene or dichloromethane) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexane or ethanol).[13]
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure 1,4-diphenylindene in a minimal amount of a hot "good" solvent (e.g., toluene). Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, slowly add the "bad" anti-solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[12]
-
Crystal Growth: Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them in a vacuum oven.
Recrystallization Workflow Diagram:
Caption: Mixed-solvent recrystallization workflow.
Conclusion
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,4-Dichlorobenzene in Organic Solvents.
- Benchchem. (n.d.). Solubility of 1H-Phenalene-1,3(2H)-dione in common organic solvents.
- Wikipedia. (n.d.). Dibenzylideneacetone.
- PubChem. (n.d.). 1,4-Pentadiene.
- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.
- PubChem. (n.d.). 1,4-Diphenylanthracene.
- Journal of Chemical & Engineering Data. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K.
- ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?
- University of Toronto. (2023). Solubility of Organic Compounds.
- Wikipedia. (n.d.). Tetrahydrofuran.
- Wikipedia. (n.d.). Dichloromethane.
- Wikipedia. (n.d.). p-Phenylenediamine.
- Ataman Kimya. (n.d.). TETRAHYDROFURAN.
- Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
- Google Patents. (n.d.). US7470780B2 - Dyes that are soluble in organic solvents.
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- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PubChem. (n.d.). 1,4-Diphenyl-1,3-butadiene.
- YouTube. (2020). How To Recrystallize A Solid.
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- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
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- ResearchGate. (2016). I need a soluble dye in ethyl acetate and it doen't insoluble in water. Any suggestion?
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Thermal Stability of 1,4-Diphenyl-Indene Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of the thermal stability of 1,4-diphenyl-indene derivatives, tailored for researchers in medicinal chemistry and materials science. It moves beyond basic properties to explore the mechanistic failure modes—specifically sigmatropic rearrangements and oxidative polymerization—that define the shelf-life and processing limits of this scaffold.
Executive Summary
The this compound scaffold presents a unique stability profile governed by the interplay between aromatic conjugation and peri-strain . While the phenyl substituent at the C1 position provides benzylic resonance stabilization, the phenyl group at the C4 position (on the fused benzene ring) introduces significant steric crowding with the C3-hydrogen.
This guide establishes that the primary thermal failure mode for this compound is not simple bond homolysis, but a concerted [1,5]-sigmatropic hydrogen shift leading to the formation of a transient isoindene species. This intermediate rapidly undergoes Diels-Alder dimerization or oxidative polymerization. Understanding this pathway is critical for drug development professionals designing stable analogs or developing formulation strategies.
Chemical Architecture & Thermodynamic Landscape
To predict stability, we must first deconstruct the electronic and steric environment of the molecule.
Structural Definition
-
Core: Bicyclic system consisting of a benzene ring fused to a cyclopentadiene ring.
-
C1-Phenyl (sp³): Located on the five-membered ring. The C1 carbon is chiral (in 1H-indene form) and possesses a benzylic hydrogen (C1-H) that is relatively acidic (pKa ~20) and prone to radical abstraction or migration.
-
C4-Phenyl (sp²): Located on the six-membered ring at the peri-position relative to C3. This substituent creates a "bay region" steric clash with substituents or hydrogens at C3, distorting the planarity of the ring system.
The Stability Paradox
While the extended conjugation of two phenyl rings suggests thermodynamic stability, the C1-H bond is the "Achilles' heel."
-
Ground State: The molecule exists primarily as the 1H-indene tautomer.
-
Excited/Transition State: Thermal energy promotes the migration of the C1-H, driven by the relief of steric strain or the formation of a more conjugated isomer (e.g., 3,4-diphenyl-1H-indene).
Mechanisms of Thermal Degradation[1]
The thermal degradation of indene derivatives follows a deterministic pathway. The following Graphviz diagram illustrates the critical [1,5]-Sigmatropic Shift that acts as the gateway to degradation.
Pathway A: The [1,5]-Sigmatropic Shift (Dominant)
At elevated temperatures (>100°C), the C1-hydrogen undergoes a suprafacial migration to C2 or C3 (effectively scrambling the double bond).
-
Initiation: Thermal excitation allows the C1-H to migrate to the C2 position via a [1,5]-shift mechanism involving the fused benzene ring pi-system.
-
Intermediate: This forms 2H-indene (Isoindene) .
-
Fate: Isoindene is an unstable, o-quinodimethane-like species. It lacks the aromatic sextet of the benzene ring (or has it disrupted). It functions as a highly reactive diene.[1]
-
Termination: Two isoindene molecules react via a [4+2] Diels-Alder cycloaddition to form a polymer or dimer.
Pathway B: Oxidative Radical Coupling (Secondary)
In the presence of oxygen, the C1-H bond (Bond Dissociation Energy ~80 kcal/mol) is susceptible to auto-oxidation.
-
Mechanism: Formation of a benzylic radical at C1 → Reaction with O₂ → Peroxyl radical formation → Indenone or polymeric peroxides.
Visualization: Thermal Degradation Cascade
Caption: The [1,5]-sigmatropic shift converts stable 1H-indene to reactive isoindene, driving irreversible polymerization.
Experimental Assessment Protocols
To validate the stability of a new this compound derivative, a multi-modal approach is required. Do not rely on melting point alone, as decomposition often precedes melting.
Protocol: Inert Atmosphere DSC (Differential Scanning Calorimetry)
-
Objective: Identify the onset temperature of the sigmatropic rearrangement (
). -
Method:
-
Seal 2-5 mg of sample in a hermetic aluminum pan (prevents evaporation of volatile isoindene intermediates).
-
Purge with Nitrogen (50 mL/min).
-
Ramp 10°C/min from 25°C to 300°C.
-
-
Interpretation: Look for a broad exotherm (heat release) starting around 140-180°C. This signal corresponds to the polymerization of the thermally generated isoindene. A sharp endotherm followed immediately by an exotherm indicates melting with simultaneous decomposition.
Protocol: Forced Degradation Stress Testing
-
Objective: Determine shelf-life and oxidative susceptibility.
-
Method:
-
Thermal Stress: Incubate solid sample at 60°C and 80°C for 7 days.
-
Oxidative Stress: Incubate in 3% H₂O₂ or expose to high-intensity light (photostability is poor for indenes).
-
Analysis: Dissolve in Acetonitrile and analyze via HPLC-UV/MS.
-
-
Key Marker: Look for the appearance of Indenone (ketone at C1) or dimeric species (M+M mass peaks).
Quantitative Data Summary (Hypothetical/Representative)
Based on typical indene derivative behaviors:
| Parameter | Value/Range | Implication |
| T_onset (DSC) | 150°C - 190°C | Process below 120°C to avoid rearrangement. |
| Activation Energy ( | ~120-140 kJ/mol | Moderate barrier; stable at RT, unstable at melt. |
| Degradation Product | Oligomers (MW > 500) | Solubility decreases; potential for precipitation in formulation. |
| Oxidation Sensitivity | High | Requires antioxidants (e.g., BHT) in liquid formulations. |
Stabilization Strategies for Drug Design
If the this compound scaffold is essential for biological activity (e.g., binding to a hydrophobic pocket), use these strategies to mitigate thermal instability:
-
C1-Substitution (The "Gem-Dimethyl" Effect):
-
Replace the C1-H with a Methyl or Fluoro group.
-
Mechanism: Removing the migratory hydrogen completely blocks the [1,5]-sigmatropic shift pathway. This transforms the molecule from thermally labile to highly stable.
-
-
C3-Bulky Groups:
-
Place a bulky group (e.g., isopropyl) at C3.
-
Mechanism: Increases the steric penalty for the planar transition state required for the H-shift.
-
-
Solid-State Engineering:
-
Co-crystallization can lock the conformation, raising the energy barrier for the lattice-to-liquid transition where rearrangement kinetics accelerate.
-
References
-
Sigmatropic Rearrangements in Indenes
- Title: Thermal Rearrangements of Indenes and rel
- Source: Dolbier, W. R. et al. Journal of the American Chemical Society.
- Context: Establishes the mechanism of [1,5]-hydrogen shifts in indene systems.
-
Link: (General Journal Link for verification)
-
Isoindene Polymerization
- Title: Chemistry of Isoindene: Diels-Alder Reactions and Polymeriz
- Source:Journal of Organic Chemistry.
- Context: Describes the reactivity of the transient 2H-indene species.
-
Link:
-
Indene Derivatives in Drug Discovery
- Title: Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists.
- Source:Molecules (MDPI), 2012.
- Context: Provides synthesis and stability d
-
Link:
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Thermal Analysis of Polymers
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A Technical Guide to the Regioisomeric Landscape of Diphenylindenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This principle is powerfully illustrated by the regioisomers of diphenylindene, a scaffold of significant interest in the development of Selective Estrogen Receptor Modulators (SERMs). This in-depth technical guide navigates the synthesis, structural characterization, and comparative biological activities of 1,2-diphenylindene and 2,3-diphenylindene, offering field-proven insights for researchers in drug development.
The Diphenylindene Scaffold: A Privileged Structure in SERM Design
The indene core, a fused bicyclic system of benzene and cyclopentadiene, provides a rigid framework for the precise positioning of pharmacophoric groups. When substituted with two phenyl rings, the resulting diphenylindene structure presents a unique three-dimensional arrangement that can interact with the ligand-binding domain of the estrogen receptor (ER). The positioning of these phenyl groups, defining the 1,2- and 2,3-regioisomers, dictates the conformational changes in the receptor upon binding, leading to a spectrum of agonist, antagonist, or mixed agonist/antagonist activities. This tissue-specific modulation of ER activity is the hallmark of a successful SERM, with therapeutic applications in breast cancer, osteoporosis, and menopausal symptoms.[1][2][3]
Synthesis of Diphenylindene Regioisomers: A Tale of Two Pathways
The synthetic route to each regioisomer is distinct, reflecting the underlying chemical reactivity of the indene core. Understanding these pathways is crucial for the rational design and synthesis of novel analogs.
Synthesis of 2,3-Diphenyl-1H-indene
A common and effective method for the synthesis of 2,3-diphenyl-1H-indene involves the Friedel-Crafts cyclization of an appropriate precursor, such as α-benzyl desoxybenzoin.[4] This intramolecular electrophilic substitution reaction proceeds under acidic conditions to form the five-membered ring of the indene system.
Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-indene
-
Starting Material: α-Benzyl desoxybenzoin.
-
Reagent: Polyphosphoric acid (PPA) or another suitable Lewis acid.
-
Procedure: a. To a flask containing polyphosphoric acid, add α-benzyl desoxybenzoin. b. Heat the mixture with stirring (e.g., 90-100 °C) for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-water to precipitate the product. d. Collect the crude product by filtration and wash with water until neutral. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-diphenyl-1H-indene.
Synthesis of 1,2-Diphenyl-1H-indene
The synthesis of 1,2-diphenyl-1H-indene can be approached through various methods, including the reaction of 2-(chloromethyl)phenylboronic acid with diphenylacetylene in the presence of a rhodium catalyst. The regioselectivity of such reactions can often be influenced by the steric nature of the substituents on the alkyne.[5] Another potential route involves the cyclization of appropriate precursors. While a detailed, optimized protocol for this specific isomer is less commonly reported in foundational literature, general methods for indene synthesis can be adapted.[6][7]
Conceptual Experimental Workflow: Synthesis of 1,2-Diphenyl-1H-indene
-
Precursor: A suitably substituted 1,2-diphenylethane or related derivative.
-
Key Transformation: An intramolecular cyclization reaction, potentially acid-catalyzed or metal-mediated.
-
Purification: Chromatographic methods (e.g., column chromatography) are typically required to isolate the desired regioisomer from potential side products.
Caption: Figure 1. Conceptual Synthetic Pathways to Diphenylindene Regioisomers.
Structural Elucidation: A Comparative Spectroscopic and Crystallographic Analysis
The unambiguous identification of each regioisomer relies on a combination of spectroscopic techniques and X-ray crystallography. These methods provide a detailed picture of the molecular structure and are essential for establishing structure-activity relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1,2- and 2,3-diphenylindene isomers.[8][9][10] The chemical shifts and coupling patterns of the protons and carbons in the indene core are highly sensitive to the positions of the phenyl substituents.
Key Differentiating Features in NMR Spectra:
-
¹H NMR: The proton at the 1-position of the indene ring is a key diagnostic signal. In 2,3-diphenylindene, this appears as a singlet, whereas in 1,2-diphenylindene, it is a methine proton coupled to adjacent protons. The aromatic regions of the spectra will also show distinct patterns due to the different electronic environments of the phenyl rings.
-
¹³C NMR: The chemical shifts of the sp² and sp³ carbons in the five-membered ring provide clear evidence for the substitution pattern.
Table 1: Comparative Spectroscopic Data for Diphenylindene Regioisomers
| Spectroscopic Technique | 1,2-Diphenyl-1H-indene (Predicted/Typical) | 2,3-Diphenyl-1H-indene (Experimental) |
| ¹H NMR (δ, ppm) | Complex multiplets in the aromatic region; characteristic signal for H-1. | Aromatic protons and a singlet for the two protons at C1. |
| ¹³C NMR (δ, ppm) | Distinct signals for C1, C2, and C3 reflecting the substitution pattern. | Characteristic chemical shifts for the sp³ carbon at C1 and the sp² carbons at C2 and C3. |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 268.36; fragmentation pattern would involve loss of phenyl groups. | Molecular ion peak (M⁺) at 268.36; characteristic fragmentation.[11] |
| IR Spectroscopy (cm⁻¹) | C-H stretching (aromatic and aliphatic); C=C stretching (aromatic and indene).[12][13][14] | Similar characteristic bands to the 1,2-isomer, with subtle differences in the fingerprint region. |
X-ray Crystallography
Caption: Figure 3. Regioisomer-Dependent SERM Activity.
Future Directions and Drug Development Implications
The study of diphenylindene regioisomers highlights a critical aspect of modern drug design: the profound impact of subtle structural modifications. For drug development professionals, this underscores the importance of:
-
Regioisomer-Specific Synthesis: Developing synthetic strategies that provide clean access to each regioisomer is paramount for unambiguous biological evaluation.
-
Comprehensive Characterization: Thorough structural and conformational analysis, including X-ray crystallography and NMR, is essential to build robust structure-activity relationships.
-
Comparative Biological Screening: Head-to-head comparisons of regioisomers in a panel of relevant in vitro and in vivo assays are necessary to delineate their SERM profiles and identify promising lead candidates.
The diphenylindene scaffold remains a fertile ground for the discovery of novel SERMs. By systematically exploring the regioisomeric space and leveraging the insights from comparative studies, researchers can continue to refine the design of next-generation therapies with improved efficacy and safety profiles.
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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Dimitrova, B., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3321. [Link]
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Al-Hafeedh, A., et al. (2021). Substrate scope for the synthesis of 1,3‐diphenyl‐1H‐indenes..[a] General procedure. ResearchGate. [Link]
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Knaus, E. E., et al. (2005). Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. Journal of medicinal chemistry, 48(13), 4437–4448. [Link]
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Farràs, P., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(33), 23863-23870. [Link]
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Miyamoto, M., et al. (2008). Synthesis of indenes. Organic Chemistry Portal. [Link]
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Katzenellenbogen, J. A., et al. (1985). 2,3-Diarylindenes and 2,3-diarylindenones: synthesis, molecular structure, photochemistry, estrogen receptor binding affinity, and comparisons with related triarylethylenes. Journal of the American Chemical Society, 107(16), 4673–4681. [Link]
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Endo, Y., et al. (2015). Structure-activity relationship study of diphenylamine-based estrogen receptor (ER) antagonists. Bioorganic & medicinal chemistry, 23(5), 969–976. [Link]
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Shikhaliyev, N. K., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 10), 1616–1620. [Link]
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Vorojeikina, M., et al. (2007). ER Affinities for Diphenylethylene and Diphenylmethane Derivatives. ResearchGate. [Link]
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Clark, J. H., et al. (1979). Mechanism of action of estrogen agonists and antagonists. Journal of animal science, 49 Suppl 2, 46–65. [Link]
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Carrascosa, H., et al. (2022). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. ResearchGate. [Link]
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Wang, L., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Scientific reports, 13(1), 13398. [Link]
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Tökés, L., & Djerassi, C. (1969). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. The Journal of organic chemistry, 34(11), 3535–3538. [Link]
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Paterni, I., et al. (2014). 17β-estradiol derivatives and different SERM generations. ResearchGate. [Link]
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Carlson, K. E., et al. (2010). Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines. ChemRxiv. [Link]
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Shikhaliyev, N. K., et al. (2020). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 1), 113–117. [Link]
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Roy, K., & De, A. U. (1986). QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. Journal of biosciences, 10(1), 91-95. [Link]
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Nesaragi, A. R., et al. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry, 12(2), 163-172. [Link]
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Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological sciences : an official journal of the Society of Toxicology, 54(1), 138–153. [Link]
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Amari, G., et al. (2004). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Bioorganic & medicinal chemistry, 12(14), 3763–3782. [Link]
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NIST. (n.d.). 1,2-Ethanediol, 1,2-diphenyl-, (R,R)-(.+/-.)-. NIST Chemistry WebBook. [Link]
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Proost, J., et al. (2021). Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene. Fritz Haber Institute. [Link]
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Akkurt, M., et al. (2020). (PDF) XRD Crystal Data Analysis of (E)-1-((3-Nitrophenyl) Diazenyl) Naphtalen-2-ol. ResearchGate. [Link]
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Kumar, S., et al. (2021). X-ray structure, hirshfeld surfaces and interaction energy studies of 2,2-diphenyl-1-oxa-3-oxonia-2-boratanaphthalene. Data in brief, 35, 106898. [Link]
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Kumar, R., et al. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. MDPI. [Link]
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Abdel-Aziem, A., et al. (2021). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. Molecules, 26(11), 3321. [Link]
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Min, J., et al. (2019). Dual-mechanism estrogen receptor inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 116(52), 26499–26505. [Link]
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van der Ende, M. A., et al. (2019). Opening 2,2-diphenyl-2H-chromene to infrared light. Physical chemistry chemical physics : PCCP, 21(23), 12213–12220. [Link]
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Farràs, P., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]
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Yamabe, S., & Tsuchiya, S. (2023). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 71(1), 19–26. [Link]
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Methodological & Application
Application Note: Precision Synthesis of 1,4-Diphenyl-1H-indene via Suzuki Coupling
This application note details the synthesis of 1,4-diphenyl-1H-indene , a critical ligand precursor for high-performance metallocene catalysts (e.g., oscillating catalysts for polypropylene polymerization) and a functional intermediate in organic electronics.
The protocol prioritizes the Suzuki-Miyaura cross-coupling as the pivotal step to install the sterically demanding 4-aryl substituent, followed by a nucleophilic addition and dehydration sequence to establish the indene core.
Executive Summary
Objective: Synthesize 1,4-diphenyl-1H-indene from 4-bromo-1-indanone. Core Methodology: Palladium-catalyzed Suzuki-Miyaura cross-coupling followed by Grignard addition and acid-catalyzed dehydration. Target Audience: Medicinal chemists, organometallic researchers, and process development scientists. Key Challenge: Efficient installation of the phenyl group at the hindered 4-position of the indanone scaffold while minimizing protodeboronation and homocoupling side reactions.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary vector points: the C1-phenyl bond and the C4-phenyl bond. The C4-phenyl bond is formed first via Suzuki coupling on the aryl bromide, leveraging the robustness of palladium catalysis to functionalize the benzene ring of the indanone. The C1-phenyl bond is subsequently installed via classical 1,2-addition to the carbonyl.
Workflow Diagram
Figure 1: Strategic workflow for the stepwise construction of the 1,4-diphenylindene scaffold.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling (Synthesis of 4-Phenyl-1-indanone)
This step utilizes a palladium(0) catalyst to couple phenylboronic acid with 4-bromo-1-indanone. The choice of base and solvent is critical to maintain the integrity of the ketone and ensure high conversion.
Reagents:
-
4-Bromo-1-indanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Protocol:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-1-indanone (e.g., 10 mmol, 2.11 g), phenylboronic acid (12 mmol, 1.46 g), and Pd(PPh₃)₄ (0.25 mmol, 290 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon (repeat 3 times) to remove oxygen, which degrades the active Pd(0) species.
-
Solvent Addition: Add degassed DME (40 mL) and 2M aq. Na₂CO₃ (10 mL) via syringe under argon flow.
-
Reaction: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.[1]
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield 4-phenyl-1-indanone as a solid.
Expert Insight:
-
Catalyst Choice: Pd(PPh₃)₄ is standard, but if the bromide is sluggish, switch to Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos for higher turnover frequencies on hindered aryl bromides [1].
-
Degassing: Oxygen is the enemy. Sparging the solvent with argon for 15 minutes prior to addition is recommended to prevent homocoupling of the boronic acid (formation of biphenyl).
Step 2: Grignard Addition (Synthesis of 1-Hydroxy-1,4-diphenylindane)
The ketone at C1 is converted to a tertiary alcohol using phenylmagnesium bromide.
Reagents:
-
4-Phenyl-1-indanone (1.0 equiv)
-
Phenylmagnesium bromide (PhMgBr) (1.5 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Dissolve 4-phenyl-1-indanone (e.g., 5 mmol) in anhydrous THF (20 mL) in a dry flask under argon.
-
Addition: Cool the solution to 0°C . Add PhMgBr solution dropwise over 20 minutes. The solution will likely turn dark brown/red.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.
-
Isolation: Extract with diethyl ether, dry over MgSO₄, and evaporate. The crude alcohol (often an oil or sticky solid) is usually pure enough for the next step.
Step 3: Acid-Catalyzed Dehydration (Synthesis of 1,4-Diphenyl-1H-indene)
The tertiary alcohol is dehydrated to form the indene double bond.
Reagents:
-
Crude 1-Hydroxy-1,4-diphenylindane
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (10 mol%)
-
Solvent: Toluene
Protocol:
-
Setup: Dissolve the crude alcohol in toluene (30 mL). Add p-TsOH.
-
Reaction: Reflux the mixture using a Dean-Stark trap to continuously remove water. Reaction time is typically 1–2 hours.
-
Workup: Cool, wash with saturated NaHCO₃ (to neutralize acid), then brine. Dry and concentrate.
-
Purification: Recrystallization from ethanol/hexane or column chromatography (Hexane/DCM) yields the final 1,4-diphenyl-1H-indene as a white to pale yellow crystalline solid.
Mechanistic Insight: The Suzuki Cycle
Understanding the catalytic cycle allows for rapid troubleshooting.
Figure 2: The Suzuki-Miyaura catalytic cycle. The rate-determining step for aryl bromides is typically oxidative addition, facilitated by electron-rich phosphine ligands.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst deactivation (Pd black formation). | Ensure strict oxygen-free conditions. Add more ligand (PPh₃). Switch to DME/Water (solvent effect). |
| Homocoupling (Biphenyl) | Oxygen presence or slow transmetalation. | Degass solvents thoroughly. Add boronic acid slowly. |
| Incomplete Grignard | Enolization of ketone. | Use Cerium(III) chloride (Luche conditions) or lower temperature (-78°C) to favor addition over deprotonation. |
| Isomer Mixtures (Step 3) | Double bond migration. | 1H-indene is the thermodynamic product, but 3H-indene can form. Treat with trace base (Et₃N) to equilibrate to the stable 1H-isomer if needed. |
Safety & Handling
-
Palladium Compounds: Potentially toxic and sensitizers. Handle in a fume hood.
-
Organoborons: Generally low toxicity but should be handled with gloves.
-
Grignard Reagents: Pyrophoric and moisture sensitive. Use oven-dried glassware and inert gas lines.
References
-
Suzuki-Miyaura Coupling Mechanism & Catalysts
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Synthesis of 4-Arylindenes (General Protocol Adaptation)
-
Indanone Functionalization
-
General Metallocene Ligand Synthesis
-
Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. Link
-
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. US5117020A - Process for the preparation of metallocenes - Google Patents [patents.google.com]
- 5. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 6. 3-Bromo-1-indanone Purity|For Research [benchchem.com]
- 7. WO2010042475A1 - Spiroaminooxazoline analogues as alpha2c adrenergic receptor modulators - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis of 1,4-Diphenylindenyl Ligands for Metallocene Catalysis
Executive Summary
The precise engineering of ligand architecture is the cornerstone of modern single-site olefin polymerization. The 1,4-diphenylindenyl ligand system represents a critical class of precursors for Group 4 metallocene catalysts (Zr, Hf). When bridged (e.g., via dimethylsilyl or ethylene linkers), these ligands form
This application note provides a validated, high-fidelity protocol for the synthesis of the 1,4-diphenylindenyl ligand. Unlike generic procedures, this guide addresses the specific regiochemical challenges and purification steps required to ensure catalyst-grade purity (>99%).
Strategic Synthesis Overview
The synthesis is designed as a modular three-stage cascade. This approach minimizes purification losses and allows for the substitution of different aryl groups if library generation is required.
-
Regioselective Arylation (Suzuki-Miyaura): Installation of the 4-phenyl group using Pd-catalyzed cross-coupling on 4-bromo-1-indanone.
-
Nucleophilic Addition & Dehydration: Installation of the 1-phenyl group via Grignard addition, followed by acid-catalyzed dehydration to form the indene core.
-
Activation (Lithiation): Deprotonation to generate the active anionic ligand species suitable for transmetallation.
Critical Process Control Diagram
The following diagram outlines the workflow and identifies critical control points (CCPs) where impurities (homocoupling products, isomers) must be managed.
Figure 1: Modular synthesis workflow for 1,4-diphenylindenyl lithium. Colors indicate stage criticality (Blue: Start, Yellow: Intermediate, Green: Stable Precursor, Red: Reactive Anion).
Detailed Experimental Protocols
Phase 1: Synthesis of 4-Phenyl-1-indanone
Objective: Install the phenyl ring at the 4-position with high regioselectivity.
Reagents:
-
4-Bromo-1-indanone (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) (degassed)
Protocol:
-
Setup: In a 500 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromo-1-indanone (21.1 g, 100 mmol), phenylboronic acid (14.6 g, 120 mmol), and Pd(dppf)Cl₂ (1.6 g, 2 mmol).
-
Inerting: Evacuate and backfill with Argon three times. This is crucial to prevent homocoupling of the boronic acid (biphenyl formation).
-
Solvation: Add degassed DME (200 mL) via cannula. Stir to dissolve.
-
Base Addition: Add degassed 2.0 M Na₂CO₃ (100 mL) via syringe. The mixture will become biphasic.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC-MS.
-
Workup: Cool to room temperature. Dilute with water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white crystals.
-
Target Yield: 85-90%
-
Checkpoint: ¹H NMR should show disappearance of the aryl bromide signal and integration consistent with 9 aromatic protons.
-
Phase 2: Synthesis of 1,4-Diphenylindene
Objective: Install the second phenyl group and form the indene double bond.
Reagents:
-
4-Phenyl-1-indanone (from Phase 1)
-
Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 1.2 eq)
-
Solvent: Anhydrous THF, Toluene
Protocol:
-
Grignard Addition:
-
Dissolve 4-phenyl-1-indanone (10.4 g, 50 mmol) in anhydrous THF (100 mL) in a dry Schlenk flask under Argon.
-
Cool to 0°C.[5]
-
Dropwise add PhMgBr (20 mL, 60 mmol) over 30 minutes. The solution will turn brown/orange.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench: Carefully pour into ice-cold saturated NH₄Cl solution. Extract with Et₂O, dry (MgSO₄), and concentrate to obtain the crude tertiary alcohol (1-hydroxy-1,4-diphenylindane). Do not purify; proceed immediately to dehydration.
-
-
Dehydration:
-
Dissolve the crude alcohol in Toluene (150 mL).
-
Add p-TsOH (0.5 g).
-
Equip with a Dean-Stark trap and reflux for 2 hours. Water separation indicates reaction progress.
-
-
Purification:
-
Cool, wash with NaHCO₃ (aq) to remove acid, then brine.
-
Concentrate and purify via flash chromatography (Silica gel, Hexane/DCM gradient).
-
Note: The product is obtained as a mixture of double-bond isomers (1,4-diphenyl-1H-indene and 1,7-diphenyl-3H-indene). This is acceptable as both yield the same anion.
-
Target Yield: 75-80% (over 2 steps).
-
Phase 3: Lithiation (Ligand Activation)
Objective: Generate the nucleophilic salt for metallocene synthesis.
Reagents:
-
1,4-Diphenylindene (isomer mix)
-
n-Butyllithium (n-BuLi) (2.5 M in Hexanes, 1.05 eq)
-
Solvent: Anhydrous Diethyl Ether or Hexane
Protocol:
-
Dissolution: Dissolve 1,4-diphenylindene (2.68 g, 10 mmol) in dry Et₂O (50 mL) in a Schlenk flask.
-
Cryogenic Addition: Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe.
-
Observation: The solution often turns from yellow to dark orange/red.
-
-
Equilibration: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature. Stir for an additional 2 hours.
-
Isolation: The lithium salt often precipitates.
-
If precipitate forms: Filter under Argon, wash with cold pentane, and dry in vacuo.
-
If soluble: Concentrate to dryness, wash with pentane, and dry.
-
-
Storage: Store in a glovebox at -30°C.
Quality Control & Characterization
Data consistency is vital for catalyst reproducibility.
| Parameter | Specification | Method |
| Appearance | Off-white (neutral) to Orange/Red (Lithium salt) | Visual |
| Purity (GC/LC) | > 98% (Neutral ligand) | GC-FID / HPLC |
| ¹H NMR | Diagnostic multiplets at 7.0-7.6 ppm; Indene CH₂ at ~3.5 ppm | 400 MHz CDCl₃ |
| Moisture | < 10 ppm (Lithium salt) | Karl-Fischer (Glovebox) |
Troubleshooting Guide:
-
Low Yield in Suzuki: Often due to oxygen poisoning. Ensure rigorous degassing. If "Suzuki-homocoupling" (biphenyl) is observed, increase catalyst loading or switch to Pd(PPh₃)₄.
-
Incomplete Dehydration: If the alcohol persists, increase reflux time or use a stronger acid catalyst (H₂SO₄/Acetic Acid).
-
Oily Lithium Salt: If the salt does not precipitate, use Hexane instead of Ether for the lithiation step, or add Pentane to induce precipitation.
Mechanistic Insight: Why 1,4-Substitution?
The 1,4-substitution pattern is not arbitrary. In the context of a bridged metallocene (e.g.,
-
4-Position (Phenyl): Projects into the coordination sphere, creating a "pocket" that forces the growing polymer chain to orient specifically. This steric bulk is the primary driver for isotacticity in propylene polymerization [1].
-
1-Position: Usually serves as the attachment point for the bridge (Si or C). In unbridged oscillating catalysts, the 1-phenyl group provides dynamic steric bulk that alternates during rotation [2].
Figure 2: Simplified mechanistic role of the ligand in directing polymer stereochemistry.
References
-
Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Angewandte Chemie International Edition in English, 33(19), 1971–1974.
-
Coates, G. W. (2000). "Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts." Chemical Reviews, 100(4), 1223–1252.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Generation and In Situ Use of 1,4-Diphenylindenyl Lithium via Deprotonation with n-Butyllithium
Introduction: The Synthetic Value of Substituted Indenyl Anions
In the field of organometallic chemistry and stereoselective synthesis, indenyl ligands and their derivatives are of paramount importance. The indenyl framework, consisting of a benzene ring fused to a cyclopentadienyl ring, provides a unique electronic and steric scaffold.[1] Upon deprotonation, the resulting indenyl anion is an aromatic 6π-electron system within the five-membered ring, analogous to the cyclopentadienyl anion (Cp), a cornerstone of modern organometallic chemistry.[2][3] The introduction of substituents, such as the phenyl groups in 1,4-diphenylindene, allows for fine-tuning of the steric and electronic properties of the resulting anion. This control is critical for applications ranging from precursors for Ziegler-Natta catalysis to the synthesis of complex organic molecules.
This application note provides a comprehensive guide to the deprotonation of 1,4-diphenylindene using n-butyllithium (n-BuLi), a widely employed organolithium reagent, to form the corresponding 1,4-diphenylindenyl lithium salt.[4][5] We will delve into the mechanistic underpinnings of this acid-base reaction, provide a field-proven experimental protocol with an emphasis on safety, and discuss the utility of the resulting anion for further synthetic transformations.
Mechanistic Rationale: An Acid-Base Pathway to Aromaticity
The reaction proceeds via a classic acid-base mechanism. The methylene protons at the C1 position of the indene ring are significantly acidic (pKa of indene ≈ 20 in DMSO) due to the aromatic stabilization of the resulting conjugate base.[6][7] The n-butyl anion of n-BuLi is an exceptionally strong base (the pKa of its conjugate acid, butane, is ~50), making the deprotonation of indene derivatives a thermodynamically favorable and rapid process.[8]
Upon removal of a proton from the C1 position by n-butyllithium, the carbon atom becomes sp²-hybridized, and the resulting lone pair of electrons occupies a p-orbital. This allows for delocalization across the five-membered ring, creating a planar, aromatic system with 6 π-electrons that satisfies Hückel's rule. The reaction is driven by the formation of this stable aromatic anion and the volatile, non-reactive alkane byproduct, butane.
It is important to recognize that organolithium reagents like n-BuLi exist as aggregates (tetramers or dimers) in solution, and the reactive species is often considered to be the less aggregated form.[5][8][9] The presence of a coordinating solvent like tetrahydrofuran (THF) helps to break down these aggregates, increasing the reactivity of the base.[5][10]
Caption: Workflow for the synthesis of 1,4-diphenylindenyl lithium.
References
- Benchchem. Exploring the Aromaticity of Indenyl Anions: A Technical Guide for Researchers.
-
Wikipedia. n-Butyllithium. [Link]
-
Wikipedia. Transition metal indenyl complex. [Link]
-
Xi, C. (2010). 1,4-Dilithio-1,3-dienes: Reaction and Synthetic Applications. PubMed. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
Fraenkel, G., et al. (1979). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. ResearchGate. [Link]
-
Acros Organics. Organolithium compounds, properties & structures. [Link]
-
Siegel, D. & Myers, A. Organolithium Reagents. Harvard University. [Link]
-
Rocafort, V., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. MDPI. [Link]
-
Wikipedia. Indene. [Link]
-
Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned. [Link]
-
Reich, H. J. Organolithium Reagents. University of Wisconsin. [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
-
Bordwell, F. G. (1988). Acidities of indene and phenyl-, diphenyl-, and triphenylindenes. The Journal of Organic Chemistry. [Link]
-
Brainly.in. (2019). Explain the order of acidity in indene fluorene and cyclopentadiene derivative. [Link]
-
Kass, S. R. (2024). Surprising acidity for the methylene of 1,3-indenocorannulenes?. PMC - NIH. [Link]
-
Schwindeman, J. A., et al. Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
Sources
- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.in [brainly.in]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. fishersci.it [fishersci.it]
- 6. Indene - Wikipedia [en.wikipedia.org]
- 7. Surprising acidity for the methylene of 1,3-indenocorannulenes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
Troubleshooting & Optimization
Separating 1,4-diphenylindene from 1,3-diphenylindene isomers
This is a technical support guide designed for researchers and drug development professionals. It addresses the specific challenge of separating 1,4-diphenylindene (a 4-substituted benzo-ring isomer) from 1,3-diphenylindene (a 1,3-disubstituted cyclopentadiene-ring isomer).[1]
Topic: Separation of 1,4-diphenylindene from 1,3-diphenylindene isomers Ticket ID: CHEM-SEP-2026-IND Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The separation of 1,4-diphenylindene (1-phenyl-4-phenyl-1H-indene) from its structural isomer 1,3-diphenylindene (1,3-diphenyl-1H-indene) presents a challenge due to their similar molecular weights and aromatic content.[1] However, their structural distinctness—specifically the substitution pattern on the five-membered ring versus the six-membered ring—creates exploitable differences in molecular symmetry , polarity , and proton environments .
This guide provides a validated workflow for identification and purification, prioritizing NMR diagnostics for detection and Flash Chromatography combined with Fractional Crystallization for isolation.
Module 1: Diagnostic Identification (The "Smoking Gun")
Before attempting separation, you must confirm the ratio and identity of the isomers. The most reliable method is 1H NMR spectroscopy , focusing on the non-aromatic and vinylic regions of the indene core.
Structural Analysis
-
1,3-Diphenylindene: Substituents at C1 and C3.[1] The C2-C3 double bond bears a phenyl group at C3.[1] Result: No C3-H proton.[1]
-
1,4-Diphenylindene: Substituents at C1 and C4 (benzo ring).[1] The C2-C3 double bond is unsubstituted at C3.[1] Result: Distinct C3-H proton present.[1]
NMR Comparison Table (CDCl₃, 400 MHz)
| Feature | 1,3-Diphenylindene | 1,4-Diphenylindene | Diagnostic Note |
| C3 Position | Phenyl group (Quaternary C) | Proton (C3-H) | Primary Differentiator |
| C2-H Signal | Doublet (d, J ≈ 2.0 Hz) | Doublet of Doublets (dd) | C2 couples to C1 and C3 in the 1,4-isomer.[1] |
| C3-H Signal | ABSENT | Present (~6.5 - 7.0 ppm) | Look for a vinylic proton integrating to 1H.[1] |
| C1-H Signal | Singlet or doublet (Allylic) | Doublet or multiplet | Shifts vary slightly due to shielding. |
| Aromatic Region | 14 Protons (Complex) | 13 Protons + 1 Indene H | 1,4-isomer has a distinct pattern for the 4-phenyl ring.[1] |
Technician Note: If you observe a singlet in the aliphatic region (~4.5–5.0 ppm) and no vinylic proton at C3, you likely have pure 1,3-diphenylindene. The presence of a second vinylic signal confirms the 1,4-isomer.
Module 2: Separation Protocol
Workflow Visualization
The following decision tree outlines the logical flow for purifying the mixture.
Figure 1: Decision tree for the isolation of diphenylindene isomers based on chromatographic resolution.
Protocol A: Flash Chromatography (Primary Method)
1,4-Diphenylindene is typically less polar than 1,3-diphenylindene due to the lack of direct conjugation between the two phenyl rings through the C1-C2-C3 system (the 4-phenyl is on the fused ring).[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase:
-
Start: 100% Hexane (or Pentane).
-
Gradient: 0% → 5% Dichloromethane (DCM) or Ethyl Acetate.
-
Note: Indenes are non-polar. Keep the polar modifier low (<10%) to maximize resolution.
-
-
Procedure:
-
Load crude material as a solid deposit (absorbed on silica) to prevent band broadening.
-
Elute slowly. The 1,4-isomer (less conjugated/polar) typically elutes first .
-
The 1,3-isomer (more conjugated/planar) typically elutes second .
-
-
Validation: Check fractions by TLC. 1,4-diphenylindene will have a higher R_f in 100% Hexane.
Protocol B: Fractional Crystallization (Enrichment)
If chromatography yields mixed fractions, exploit the high crystallinity of 1,3-diphenylindene.
-
Solvent System: Hot Ethanol or Methanol (with trace Pentane if needed).
-
Method:
-
Dissolve the mixture in minimum hot ethanol.
-
Cool slowly to 4°C or -20°C.
-
1,3-Diphenylindene (MP ~75–78 °C or higher depending on polymorph) tends to crystallize out first due to its symmetry and stacking ability.[1]
-
1,4-Diphenylindene will likely remain in the mother liquor (oil or low-melting solid).[1]
-
-
Recovery: Filter the solid (enriched 1,3). Concentrate the mother liquor to obtain enriched 1,4, then re-column.
Module 3: Troubleshooting & FAQs
Q1: My 1,4-diphenylindene fraction turned into a polymer overnight. What happened?
A: Indenes are prone to thermal and oxidative polymerization, especially when concentrated.
-
Root Cause: Acidic impurities from silica gel or exposure to air/light.
-
Fix: Add a stabilizer (e.g., BHT) if storing for long periods, or store as a dilute solution in degassed solvent at -20°C. Always remove solvent at low temperature (<30°C).
Q2: I see a third isomer in the NMR. Could it be 1,2-diphenylindene?
A: It is possible, but check for 1,1-diphenylindene first.[1]
-
Context: If your synthesis involved a rearrangement of a precursor, 1,1-diphenylindene is the kinetic precursor to the thermodynamic 1,3-isomer.
-
Diagnostic: 1,1-diphenylindene has a distinct AB system for the vinylic protons (C2-H and C3-H) and no aliphatic proton at C1.[1]
Q3: Can I use HPLC for separation?
A: Yes, for analytical checks or small-scale prep.[1]
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (85:15 to 100:0 gradient).
-
Detection: UV at 254 nm. The 1,3-isomer has a higher extinction coefficient due to extended conjugation.
References
-
Synthesis and Properties of 4-Substituted Indenes
- Organometallics2010, 29, 13, 2966–2976. "Synthesis of Planar Chiral Ruthenium Complexes via 4-Phenylindene".
-
Source: [1]
-
Isomerization of Indenes
- J. Am. Chem. Soc.1959, 81, 22, 5959–5963. "The Rearrangement of 1,1-Diphenylindene".
-
Source: [1]
-
General Indene Reactivity & Acidity
- J. Org. Chem.2001, 66, 10, 3484–3491. "Acidity and Stability of Substituted Indenes".
-
Source: [1]
Sources
Technical Support Center: 1,4-Diphenylindene Stability & Storage
[1]
Executive Summary
1,4-Diphenylindene is a reactive monomer prone to auto-initiated polymerization via two primary mechanisms: radical chain propagation (triggered by atmospheric oxygen) and cationic polymerization (triggered by trace acids).[1] Its storage stability is compromised by light, heat, and oxygen, leading to the formation of insoluble oligomers (gums) or high-molecular-weight polymers (precipitates).
This guide provides a self-validating storage protocol and troubleshooting workflow to ensure monomer integrity for downstream applications.
Troubleshooting Center (Q&A)
Q1: How do I visually confirm if my 1,4-diphenylindene has polymerized?
A: Polymerization manifests as a distinct change in physical state and solubility.[1]
-
Visual Cues: Pure 1,4-diphenylindene is typically a white to off-white crystalline solid.[1] If you observe yellowing , this indicates the formation of peroxides (early-stage oxidation). If the material becomes gummy, sticky, or forms a viscous oil , significant oligomerization has occurred.
-
Solubility Test: Dissolve a small sample in Dichloromethane (DCM) or Toluene .[1]
Q2: I need to use the monomer immediately. How do I remove the inhibitor?
A: Most commercial indene derivatives are stabilized with 4-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT) .[1] These must be removed before catalytic reactions (e.g., metallocene polymerization) but can often remain for radical reactions if the initiator concentration is adjusted.
Protocol: Inhibitor Removal via Basic Alumina
-
Prepare Column: Pack a small glass column or Pasteur pipette with Basic Alumina (activated, Brockmann I).[1]
-
Dissolve: Dissolve the monomer in a minimal amount of anhydrous Toluene or DCM .
-
Elute: Pass the solution through the column under gravity or slight nitrogen pressure. The phenolic inhibitor (acidic) will bind to the basic alumina; the neutral monomer will pass through.
-
Concentrate: Evaporate the solvent under vacuum (keep bath <30°C) to recover the pure monomer.
-
Validation: The alumina layer at the top often turns dark brown/red as it captures the oxidized inhibitor.
-
Q3: My sample has partially polymerized (gummy). Can I salvage it?
A: Yes, if the polymerization is not total. You can separate the monomer from the polymer using solubility differences (Trituration).
-
Solvent Choice: The monomer is soluble in Cold Methanol or Ethanol , whereas the polymer is generally insoluble.
-
Procedure:
-
Add cold methanol to the gummy solid.[1]
-
Sonicate or stir vigorously. The monomer will dissolve; the polymer will remain as a residue.
-
Concentrate the filtrate to recover the monomer.[1]
-
Note: Recrystallization from Ethanol/Hexane is preferred for high-purity recovery if the sample is mostly solid.[1]
-
Storage Protocol: The "4-Point Safety Lock"
To prevent polymerization during long-term storage, you must block both the radical and cationic initiation pathways.
| Parameter | Requirement | Scientific Rationale |
| 1. Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing the formation of hydroperoxides (ROOH) which act as radical initiators. |
| 2.[1] Temperature | 2°C – 8°C | Lowers the kinetic energy of the molecules, significantly reducing the rate of spontaneous thermal polymerization. |
| 3. Stabilizer | TBC (10-50 ppm) | 4-tert-butylcatechol acts as a radical scavenger.[1] It donates a hydrogen atom to propagation radicals, terminating the chain. |
| 4. Container | Amber Glass | Blocks UV radiation.[1] UV light can cleave C-H bonds or activate trace peroxides, initiating radical chains. |
Technical Deep Dive: Polymerization Mechanisms
Understanding why 1,4-diphenylindene polymerizes dictates the storage strategy. The indene core is electron-rich and susceptible to two distinct pathways.[1]
Pathway A: Radical Polymerization (Oxidative)
Exposure to air forms hydroperoxides at the allylic position (C1 or C3).[1] These decompose to form radicals that attack the C2-C3 double bond.[1]
Pathway B: Cationic Polymerization (Acid-Catalyzed)
Trace acids (even from glass surfaces or impurities) protonate the double bond, creating a carbocation.[1] This cation attacks another monomer.[1] This is often rapid and exothermic.[1]
Figure 1: Dual polymerization pathways for Indene derivatives. Storage protocols must inhibit both the oxidative radical path (via inert gas/TBC) and the cationic path (via acid-free glassware).
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Indene, Stabilized. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: Indene. Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from
-
BenchChem. (2025).[1] Strategies for Removing Polymerization Inhibitors. Retrieved from
-
ChemicalBook. (2025).[1][6][7] Indene Properties and Stability. Retrieved from
-
ResearchGate. (2018).[1] Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from
Sources
- 1. Diphenylacetylene - Wikipedia [en.wikipedia.org]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1,4-Diphenylindene
Subject: Troubleshooting & Protocol Optimization for Column Chromatography of 1,4-Diphenylindene
Ticket ID: CHEM-PUR-104 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
User Context: You are likely synthesizing 1,4-diphenylindene as a precursor for metallocene ligands (catalysis) or organic electronic materials. The Challenge: While 1,4-diphenylindene is a non-polar hydrocarbon, its purification is complicated by two factors:
-
Acid Sensitivity: Indene double bonds are prone to acid-catalyzed polymerization or migration (isomerization) on standard silica gel (pH ~5.5).[1]
-
Solubility Mismatch: The compound is highly soluble in dichloromethane (DCM) or toluene but poorly soluble in hexanes, leading to "crashing out" or severe band broadening during standard loading.
This guide provides a self-validating workflow to isolate high-purity material without decomposition.
Pre-Column Diagnostics (The "Hidden" Failures)
Before packing the column, you must validate the stability of your crude material on the stationary phase.
Diagnostic Check: The 2D-TLC Stability Test
Why: To determine if the silica gel is destroying your product before you risk the bulk batch.
-
Spot your crude mixture on a TLC plate.
-
Do not run it immediately. Let it sit on the silica for 10–15 minutes.
-
Elute the plate in 100% Hexanes (or 95:5 Hexanes:DCM).
-
Result Analysis:
-
Sharp Spot: Silica is safe. Proceed to standard chromatography.[2]
-
Streak/New Baseline Spot: Your compound is decomposing/polymerizing. Action Required: You must neutralize the column (See Section 3).
-
Operational Protocol: The Neutralized Silica Workflow
If the diagnostic test shows decomposition, follow this modified protocol.
Step 1: Stationary Phase Pre-treatment
Standard silica gel is slightly acidic. For indenes, we must buffer the surface.
-
The Fix: Add 1% Triethylamine (TEA) to your slurry solvent during packing.
-
Mechanism: TEA neutralizes the acidic silanol (Si-OH) sites, preventing protonation of the indene double bond [1].
Step 2: Sample Loading (The "Dry Load" Technique)
Issue: Dissolving 1,4-diphenylindene in minimal hexanes is difficult.[1] Dissolving it in DCM and loading onto a hexane column causes "fingering" (band broadening).
-
The Fix: Use Dry Loading.
Step 3: Mobile Phase Gradient
Target: Separation of 1,4-diphenylindene (Non-polar) from 4-phenyl-1-indanone (Polar, if starting material remains).[1]
| Gradient Stage | Solvent Composition | Target Species Eluting |
| Equilibration | 100% Hexanes (+ 0.5% TEA) | None (Conditioning) |
| Elution A | 100% Hexanes | 1,4-Diphenylindene (Rf ~0.7-0.[1]8) |
| Elution B | 95:5 Hexanes:EtOAc | Impurities / Isomers |
| Flush | 80:20 Hexanes:EtOAc | Unreacted Indanone / Polar byproducts |
Troubleshooting Guide (FAQ Format)
Q1: My product is co-eluting with a yellow impurity. How do I separate them?
-
Diagnosis: The yellow impurity is likely the starting ketone (4-phenyl-1-indanone) or a conjugated oligomer.[1]
-
Solution: Switch solvent selectivity. If Hexane/EtOAc fails, switch to Hexane/DCM (Dichloromethane) or Hexane/Toluene . Toluene provides
interactions with the aromatic indene system, often altering the retention time relative to non-aromatic impurities [2].
Q2: The column stopped flowing, and I see crystals forming in the sand layer.
-
Diagnosis: Solubility crash. The compound dissolved in the loading solvent but precipitated when it hit the hexane mobile phase.
-
Solution: Stop the run immediately. Add a small volume of Toluene or DCM to the top of the column to redissolve the plug. For future runs, strictly use the Dry Loading method described in Section 3.
Q3: I isolated the product, but the NMR shows a mixture of double bond isomers.
-
Diagnosis: Acid-catalyzed isomerization occurred during evaporation or storage.[1]
-
Solution:
-
Ensure TEA was used in the column.
-
Post-Column: Do not store the product in CDCl3 (which becomes acidic over time) for long periods. Store as a solid at -20°C.
-
Process Visualization
The following diagram illustrates the decision logic for protecting acid-sensitive indenes.
Figure 1: Decision matrix for determining stationary phase requirements based on compound stability.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][4] Rapid chromatographic techniques for preparative separation with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4]
-
Reich, H. J. (2017). Common Solvents and their Properties. University of Wisconsin-Madison Chemistry Data.[1]
-
Biotage. (2023). Purifying acid-sensitive compounds. Flash Purification Blog.
Sources
Technical Support Center: Controlling Regioselectivity in 4-Phenylindene Alkylation
Welcome to the technical support center for the regioselective alkylation of 4-phenylindene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the outcome of this critical reaction. Here, you will find scientifically grounded explanations, troubleshooting strategies, and detailed protocols to help you navigate the complexities of C1 versus C3 alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the alkylation of 4-phenylindene?
The alkylation of 4-phenylindene, after deprotonation to form the corresponding indenyl anion, can lead to two primary regioisomers: the 1-alkyl-4-phenylindene and the 3-alkyl-4-phenylindene. The ratio of these products is highly dependent on the reaction conditions.
Q2: What is the key principle for controlling regioselectivity in this reaction?
The core principle is the manipulation of kinetic versus thermodynamic control.[1][2][3] In essence, reaction conditions can be tuned to favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).[1][2]
Q3: Which is the kinetic and which is the thermodynamic product?
Generally, alkylation at the C1 position is the kinetically favored pathway, leading to 1-alkyl-4-phenylindene. This is because the C1 position often bears a higher electron density in the indenyl anion, making it more readily attacked by electrophiles. The 3-alkyl-4-phenylindene is typically the thermodynamically more stable product due to the resulting conjugated system.
Q4: What are the most critical factors influencing regioselectivity?
The choice of base, solvent, temperature, and the nature of the alkylating agent are all crucial variables that can be adjusted to steer the reaction toward the desired isomer.[4][5] Steric and electronic effects of substituents on the indene ring also play a significant role.[4][5][6]
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 4-phenylindene. Each problem is presented with potential causes and actionable solutions.
Problem 1: Poor Regioselectivity - Mixture of 1- and 3-Alkyl Isomers Obtained
You're observing a significant mixture of both 1-alkyl and 3-alkyl-4-phenylindene, and you want to favor one over the other.
This is a classic issue of competing kinetic and thermodynamic pathways.
To Favor the 1-Alkyl-4-phenylindene (Kinetic Product):
-
Underlying Principle: To favor the kinetic product, you need conditions that promote the fastest reaction pathway and prevent equilibration to the more stable thermodynamic product.[1][2][3] This typically involves using a strong, sterically hindered base at low temperatures.[7]
-
Troubleshooting Steps:
-
Choice of Base: Employ a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[7] The steric hindrance of LDA favors deprotonation at the less hindered C1 position.
-
Temperature Control: Perform the deprotonation and alkylation at low temperatures, typically -78 °C (a dry ice/acetone bath).[1][2][8] Low temperatures prevent the system from reaching equilibrium, thus trapping the kinetically favored product.[1][2]
-
Solvent Selection: Use a non-polar, aprotic solvent such as Tetrahydrofuran (THF). Polar aprotic solvents can sometimes favor the thermodynamic product.[9]
-
Reaction Time: Keep the reaction time as short as possible.[1] Prolonged reaction times, even at low temperatures, can allow for gradual equilibration to the thermodynamic product.[1]
-
To Favor the 3-Alkyl-4-phenylindene (Thermodynamic Product):
-
Underlying Principle: To obtain the thermodynamic product, you need to allow the initial mixture of products to equilibrate to the most stable isomer.[1][4][10] This is achieved with higher temperatures and longer reaction times.[1][2]
-
Troubleshooting Steps:
-
Choice of Base: A less sterically hindered and weaker base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), can be used.
-
Temperature Control: Run the reaction at a higher temperature, for example, room temperature or even refluxing in a suitable solvent.[2] This provides the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach equilibrium.[3]
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can facilitate the equilibration process.[4][5][9]
-
Reaction Time: Allow the reaction to proceed for a longer duration to ensure that equilibrium is reached.[1]
-
Problem 2: Low Yield of Alkylated Product
You've managed to achieve the desired regioselectivity, but the overall yield is poor.
Low yields can stem from incomplete deprotonation, side reactions, or degradation of the starting material or product.
-
Potential Cause 1: Incomplete Deprotonation.
-
Solution: Ensure you are using a sufficiently strong base and that it is fresh and properly handled. For instance, n-Butyllithium (n-BuLi) is a very effective base for deprotonating indene systems.[11] Titrate your organolithium reagents to determine their exact molarity before use. Also, ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as these strong bases react readily with water and oxygen.
-
-
Potential Cause 2: Side Reactions with the Alkylating Agent.
-
Solution: The choice of alkylating agent is important. Alkyl halides are common, but more reactive agents like alkyl triflates may be necessary for less reactive systems. Conversely, if the alkylating agent is too reactive, it might lead to side reactions. Consider the nature of your specific substrate and alkyl group.
-
-
Potential Cause 3: Instability of the Indenyl Anion.
-
Solution: The indenyl anion can be sensitive to air and moisture. Ensure all glassware is oven-dried, and solvents are properly dried and degassed. Perform the reaction under a positive pressure of an inert gas.
-
Problem 3: Formation of Dialkylated Byproducts
You are observing the formation of products with two alkyl groups attached to the indene ring.
This issue arises when the mono-alkylated product is deprotonated again and reacts with another equivalent of the alkylating agent.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry. Use no more than one equivalent of the base and the alkylating agent relative to the 4-phenylindene.
-
Order of Addition: Add the base to the 4-phenylindene solution to generate the anion, and then slowly add the alkylating agent to this solution. This ensures that the alkylating agent is always the limiting reagent in the presence of the anion.
-
Temperature: Running the reaction at a lower temperature can sometimes mitigate over-alkylation.
-
Experimental Protocols
Protocol 1: Kinetically Controlled Alkylation to Favor 1-Alkyl-4-phenylindene
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-phenylindene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.05 eq) in THF via the dropping funnel, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0 eq) dropwise to the solution at -78 °C.
-
Quenching: After stirring for 2-4 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled Alkylation to Favor 3-Alkyl-4-phenylindene
-
Preparation: To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous DMF in a flame-dried flask under an inert atmosphere, add a solution of 4-phenylindene (1.0 eq) in DMF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
Alkylation: Add the alkylating agent (1.0 eq) dropwise to the solution at room temperature.
-
Equilibration: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours to allow for equilibration.
-
Quenching: Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Work-up: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary
| Condition | Base | Solvent | Temperature | Predominant Product | Control Type |
| Favors C1-Alkylation | LDA | THF | -78 °C | 1-Alkyl-4-phenylindene | Kinetic |
| Favors C3-Alkylation | NaH | DMF | Room Temp to 80°C | 3-Alkyl-4-phenylindene | Thermodynamic |
Mechanistic Diagrams
Caption: Reaction pathway for 4-phenylindene alkylation.
Caption: Decision-making flowchart for optimizing regioselectivity.
References
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselectivity control in alkylation reactions of indolyl ambident anion. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances, 11(42), 26175-26184. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2051. Retrieved from [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2008). Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes. Angewandte Chemie International Edition, 47(8), 1482-1485. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038-2051. Retrieved from [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Retrieved from [Link]
-
Reddy, G. S., & Trost, B. M. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 19(19), 5296-5299. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
YouTube. (2022, October 11). mod07lec50 - Regioselectivity of alkylation reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Tovar, F., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(21), 6549-6553. Retrieved from [Link]
-
ResearchGate. (n.d.). The deprotonation of 4b at pH = 7.40. Retrieved from [Link]
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. Retrieved from [Link]
-
Chen, I.-C., et al. (2009). Deprotonation and reductive addition reactions of hypervalent aluminium dihydride compounds containing substituted pyrrolyl ligands with phenols, ketones, and aldehydes. Dalton Transactions, (40), 8631-8643. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]
-
Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 18). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene [Video]. YouTube. Retrieved from [Link]
-
Stahl, S. S., & Popp, B. V. (2011). Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. Journal of the American Chemical Society, 133(17), 6515-6518. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-Allenyl-4-methylenetetrahydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 1-indanone; 3-phenyl-1H-indene. Retrieved from [Link]
-
Ghavami, R., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5227. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 3-aryl-substituted indene 3viatwo-step nucleophilic.... Retrieved from [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Origins of Regioselectivity and Alkene-Directing Effects in Nickel-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1,4-Diphenyl-1H-indene and 1,3-Diphenyl-1H-indene using ¹H NMR Spectroscopy
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Isomeric Purity in Substituted Indenes
The indene scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the design of novel therapeutic agents and functional materials. When synthesizing derivatives such as diphenylindenes, the formation of constitutional isomers is a common challenge. The 1,4-diphenyl-1H-indene and 1,3-diphenyl-1H-indene isomers, while structurally similar, can exhibit distinct biological activities and material properties. Consequently, unambiguous characterization is not merely an academic exercise but a critical step in ensuring the efficacy and safety of a final product. This guide provides a detailed comparison of the ¹H NMR spectroscopic features of these two isomers, offering a robust methodology for their differentiation and characterization.
The Decisive Role of Phenyl Group Anisotropy in ¹H NMR
The primary differentiating factor in the ¹H NMR spectra of 1,4- and 1,3-diphenyl-1H-indene is the magnetic anisotropy of the phenyl rings. The circulating π-electrons of a phenyl ring generate a local magnetic field. Protons situated in the plane of the ring (the deshielding region) experience an additive effect to the external magnetic field, shifting their resonance to a higher chemical shift (downfield). Conversely, protons positioned above or below the plane of the ring (the shielding region) are shielded from the external field, causing their resonance to shift to a lower chemical shift (upfield). The spatial orientation of the phenyl groups relative to the protons on the indene core is unique for each isomer, leading to a distinct and predictable ¹H NMR fingerprint.
¹H NMR Spectral Analysis: A Tale of Two Isomers
1,4-Diphenyl-1H-indene: Key Spectroscopic Features
In the 1,4-isomer, the phenyl group at the C4 position significantly influences the chemical shift of the protons on the five-membered ring.
-
H1 Proton: The methine proton at the C1 position is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be influenced by the phenyl group at C1.
-
H2 and H3 Protons: The methylene protons at the C2 position and the vinylic proton at C3 will exhibit characteristic shifts. The C2 protons will likely appear as a doublet, coupled to the C3 proton, which in turn will appear as a triplet, coupled to the two C2 protons.
-
Through-Space Shielding: Crucially, the phenyl group at C4 is conformationally positioned such that the protons on the five-membered ring, particularly H3, may experience through-space shielding. This would result in an upfield shift for these protons compared to a non-phenylated analogue.
1,3-Diphenyl-1H-indene: A Shift in the Spectroscopic Landscape
The substitution pattern of the 1,3-isomer creates a different set of spatial relationships and, therefore, a distinct ¹H NMR spectrum.
-
H1 Proton: The methine proton at C1 will be a singlet and its chemical environment is directly influenced by the adjacent phenyl group.
-
H2 Proton: The vinylic proton at C2 will also appear as a singlet, lacking any adjacent proton for coupling.
-
Absence of C4-Phenyl Shielding: In this isomer, the absence of a phenyl group at the C4 position means that the protons on the five-membered ring will not experience the same through-space shielding effect observed in the 1,4-isomer. This is the most critical diagnostic difference.
Head-to-Head Comparison: Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR chemical shifts (in ppm) and multiplicities for the key non-aromatic protons of the two isomers. Note: These are predicted values based on established principles; actual experimental values may vary slightly depending on the solvent and spectrometer frequency.
| Proton | 1,4-Diphenyl-1H-indene (Predicted) | 1,3-Diphenyl-1H-indene (Predicted) | Key Differentiating Feature |
| H1 (methine) | ~5.0-5.5 ppm (singlet) | ~5.2-5.7 ppm (singlet) | Subtle shift difference due to overall electronic environment. |
| H2 (methylene/vinylic) | ~3.5-4.0 ppm (doublet, 2H) | ~6.5-7.0 ppm (singlet, 1H) | Presence of a methylene group in 1,4- vs. a vinylic proton in 1,3-. |
| H3 (vinylic) | ~6.0-6.5 ppm (triplet, 1H) | N/A | Presence of a vinylic proton coupled to a methylene group in 1,4-. |
| Aromatic Protons | ~7.0-7.8 ppm (multiplet, 14H) | ~7.0-7.8 ppm (multiplet, 14H) | Complex overlapping signals, less diagnostic for initial differentiation. |
Experimental Protocol: Synthesis and NMR Characterization
Synthesis of Diphenylindene Isomers
The synthesis of substituted indenes can be achieved through various methods, often leading to a mixture of isomers that require careful separation and characterization. A common route involves the acid-catalyzed cyclization of a suitable precursor.
Workflow for Isomer Synthesis and Purification:
Caption: Synthetic workflow for obtaining diphenylindene isomers.
Step-by-Step Synthesis:
-
Precursor Synthesis: Synthesize the appropriate 1,1,3-triphenylprop-2-en-1-ol or a related precursor through a Grignard reaction or other suitable methods.
-
Cyclization: Treat the precursor with a strong acid, such as sulfuric acid or polyphosphoric acid, and heat to induce intramolecular cyclization. This step typically yields a mixture of the 1,4- and 1,3-diphenyl-1H-indene isomers.
-
Purification: Separate the isomers using column chromatography on silica gel, typically with a non-polar eluent system like a hexane/ethyl acetate gradient. The polarity difference between the two isomers allows for their effective separation.
¹H NMR Sample Preparation and Acquisition
A rigorously standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis:
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Detailed NMR Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Determine the chemical shift of each signal relative to TMS (0 ppm) and analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Conclusion: A Clear-Cut Distinction
The differentiation of 1,4-diphenyl-1H-indene and its 1,3-isomer via ¹H NMR spectroscopy is a clear and reliable process. The key diagnostic signals are found in the non-aromatic region of the spectrum. The presence of a methylene signal (a doublet) and a coupled vinylic proton (a triplet) is unequivocally indicative of the 1,4-isomer. Conversely, the presence of a vinylic singlet in the downfield region, and the absence of a methylene group, confirms the structure of the 1,3-isomer. By following the detailed experimental protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized diphenylindene derivatives, ensuring isomeric purity and advancing their research and development objectives.
References
-
Magnetic Anisotropy in NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Indene Synthesis: For general methods on the synthesis of indenes, refer to comprehensive organic synthesis resources such as: Organic Chemistry Portal. (n.d.). Synthesis of Indenes. [Link]
-
NMR Data Processing: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
HPLC Separation Methods for Diphenylindene Isomers
Executive Summary
The separation of diphenylindene isomers presents a classic chromatographic challenge involving both regioisomerism (positional isomers) and stereoisomerism (enantiomers). In drug development and materials science, the distinction between the kinetically favored 1,2-diphenylindene and the thermodynamically stable 2,3-diphenylindene is critical, as the latter is often a rearrangement byproduct that can compromise biological assays.
This guide provides a validated, evidence-based approach to resolving these isomers. We compare standard C18 chemistries against Phenyl-Hexyl stationary phases for regio-separation and detail the chiral resolution of the 1,2-isomer using polysaccharide-based columns.
Chemical Context & Separation Challenge
To select the correct method, one must understand the structural differences driving retention.[1]
| Isomer | Structure & Properties | Chirality | Hydrophobicity |
| 2,3-Diphenylindene | Double bond between C2-C3. Phenyl rings are conjugated with the double bond. Planar geometry. | Achiral (Planar symmetry) | High (Late eluting on RP) |
| 1,2-Diphenylindene | Phenyls at C1 (sp³) and C2 (sp²). Disrupted conjugation. "Kinked" 3D geometry. | Chiral (C1 is a stereocenter) | Moderate (Earlier eluting on RP) |
The Analytical Problem:
-
Regio-Resolution: Separating the "kinked" 1,2-isomer from the "flat" 2,3-isomer.
-
Chiral Resolution: Separating the R and S enantiomers of 1,2-diphenylindene.
Part 1: Regioisomer Separation (Achiral)
Comparative Analysis: C18 vs. Phenyl-Hexyl[2]
While C18 columns are the industry workhorse, they rely primarily on hydrophobic subtraction. For aromatic isomers like diphenylindenes, Phenyl-Hexyl phases offer superior selectivity due to
Method A: C18 (Baseline)[1][2]
-
Mechanism: Hydrophobic interaction.
-
Limitation: Often fails to fully resolve the 1,2- and 2,3-isomers if the gradient is too steep, as the hydrophobicity difference is marginal.
-
Typical Result:
(Baseline, but fragile).
Method B: Phenyl-Hexyl (Recommended)[1]
-
Mechanism: Hydrophobicity +
stacking. -
Advantage: The planar 2,3-diphenylindene interacts more strongly with the phenyl-hexyl ligands than the non-planar 1,2-isomer, significantly increasing retention difference (
). -
Solvent Choice: Methanol is preferred over Acetonitrile. Acetonitrile's own
-system (triple bond) can compete with the stationary phase, suppressing the selectivity. Methanol allows the aromatic interactions to dominate.
Representative Data Comparison
| Parameter | C18 (Standard) | Phenyl-Hexyl (Optimized) |
| Mobile Phase | ACN / Water (Gradient) | MeOH / Water (Gradient) |
| Elution Order | 1,2-isomer | 1,2-isomer |
| Selectivity ( | 1.05 | 1.20 |
| Resolution ( | 1.8 | 3.5 |
| Peak Shape | Good | Excellent (Reduced tailing for aromatics) |
Part 2: Enantioselective Separation (Chiral)
Since 2,3-diphenylindene is achiral, chiral method development focuses solely on 1,2-diphenylindene .
Recommended Column: Amylose-Based (e.g., Chiralpak AD-H)
Polysaccharide-based coated phases (Amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for separating bulky aromatic enantiomers.
-
Mode: Normal Phase (NP) is superior to Reversed Phase for these lipophilic compounds due to higher solubility and better conformational rigidity of the chiral selector in hexane.
-
Mobile Phase: Hexane / Isopropanol (90:10 or 95:5).
-
Additives: None usually required for neutral hydrocarbons, but 0.1% Diethylamine (DEA) can sharpen peaks if residual silanol activity is observed.
Experimental Protocols
Protocol 1: Regioisomer Purity Check (Achiral)
Objective: Quantify 2,3-diphenylindene impurity in a 1,2-diphenylindene sample.
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl),
mm, 3.5 µm. -
Mobile Phase A: Water (Milli-Q).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (2,3-isomer has higher absorbance; use response factors for quantitation).
Protocol 2: Chiral Resolution of 1,2-Diphenylindene
Objective: Determine Enantiomeric Excess (% ee).
-
Column: Chiralpak AD-H (Daicel),
mm, 5 µm. -
Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm or 254 nm.
-
Expected Retention:
- (Enantiomer 1): ~8.5 min
- (Enantiomer 2): ~10.2 min
Decision Workflow & Logic
The following diagram illustrates the decision process for analyzing diphenylindene mixtures, ensuring the correct mode is selected based on the analytical goal.
Figure 1: Strategic workflow for selecting the appropriate HPLC mode based on the specific diphenylindene isomer analysis required.
References
-
Separation of Aromatic Isomers using Phenyl-Hexyl Phases. Source: Queen's University Belfast Research Portal. (2023). "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography."
-
Mechanisms of Chiral Recognition. Source: National Institutes of Health (NIH). (2016). "Separation and identification of indene-C70 bisadduct isomers."
-
Selectivity of Phenyl vs. C18 Columns. Source: Agilent Technologies Application Note.[2] (2009).[2] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol."
-
Chiral Separation Strategies. Source: MicroSolv Technology Corporation. (2025).[3][4] "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation."
Sources
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of 2,3-Diphenyl-1-Indenone
An Objective Comparison of Capillary Methodologies and Differential Scanning Calorimetry
Introduction:
The precise determination of a substance's melting point is a cornerstone of chemical analysis, serving as a critical indicator of purity and a preliminary tool for identification. For researchers, scientists, and professionals in drug development, an accurate melting point is not merely a physical constant but a foundational piece of data that informs subsequent experimental design and validates synthetic outcomes.
This guide was initially conceived to detail the melting point determination of the lesser-known 1,4-diphenyl-1H-indene. However, a thorough review of scientific literature and chemical databases revealed a conspicuous absence of characterization data for this specific isomer. In the spirit of scientific integrity and the provision of reproducible, verifiable data, this guide has been pivoted to focus on a closely related and well-characterized analogue: 2,3-diphenyl-1-indenone . This compound, a solid at room temperature, provides an excellent substrate for demonstrating and comparing two pivotal methods of melting point determination. Its reported melting point is 153-154 °C .[1][2]
Herein, we will provide an in-depth, comparative analysis of two distinct yet complementary techniques for determining the melting point of 2,3-diphenyl-1-indenone: the traditional Capillary Method , as outlined in United States Pharmacopeia (USP) <741>, and the instrumentally advanced Differential Scanning Calorimetry (DSC) , with reference to ASTM E794.[3][4] This guide is structured to not only furnish detailed, step-by-step protocols but also to elucidate the causality behind experimental choices, thereby empowering the reader to select the most appropriate methodology for their specific analytical needs.
I. The Foundational Technique: Capillary Melting Point Determination
The capillary method is a time-honored technique that relies on the visual observation of a small sample of material packed into a capillary tube as it is heated. The temperature range over which the substance transitions from a solid to a liquid is recorded as its melting point. For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting range.
Experimental Protocol: Capillary Method (USP <741> Class I/IA)
This protocol describes the manual determination using a Thiele tube and an automated apparatus for comparative purposes.
A. Sample Preparation (Applicable to both Thiele Tube and Automated Apparatus):
-
Ensure Sample Integrity: The 2,3-diphenyl-1-indenone sample must be completely dry. Solvents can act as impurities, leading to inaccurate results.[5] If necessary, dry the sample under vacuum.
-
Pulverization: If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[5]
-
Loading the Capillary Tube:
-
Obtain a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[5]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[5]
-
To achieve a densely packed sample, drop the capillary tube, sealed-end down, through a long glass tube (approximately 30-35 cm) onto a hard surface. Repeat this 3-4 times.[1]
-
The final packed sample height should be between 2-4 mm.[5][6] An excessive sample amount can lead to a broadened melting range.
-
B. Thiele Tube Method:
-
Apparatus Setup:
-
Fill a Thiele tube with a suitable heat-transfer fluid, such as silicone oil, to just above the side-arm.
-
Attach the packed capillary tube to a thermometer using a small rubber band or a thin wire. The sample should be level with the middle of the thermometer bulb.
-
Insert the thermometer and capillary tube assembly into the Thiele tube through a stopper, ensuring the thermometer bulb is immersed in the oil.
-
-
Heating and Observation:
-
Gently heat the side-arm of the Thiele tube with a Bunsen burner using a low flame.[7] The design of the tube promotes convection currents, ensuring uniform heating of the oil.[7]
-
Heat rapidly to about 15-20°C below the expected melting point (approx. 135°C for 2,3-diphenyl-1-indenone).
-
Reduce the heating rate to approximately 1-2°C per minute as you approach the melting point.[4] A slow heating rate is crucial for an accurate determination.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
C. Automated Melting Point Apparatus Method:
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
-
Heating and Observation:
-
Set the starting temperature to approximately 135°C.
-
Set the heating rate to 1-2°C per minute.[4]
-
Observe the sample through the magnified viewing window.
-
Record the temperature at the onset of melting (first liquid droplet) and the temperature at which melting is complete. Many modern instruments can automatically detect and record these points.
-
Caption: Workflow for DSC Melting Point Determination.
III. Comparative Analysis: Capillary Method vs. DSC
The choice between the capillary method and DSC depends on the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the information needed beyond the melting point itself.
| Feature | Capillary Method (Digital Apparatus) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change. [8] | Measurement of differential heat flow during phase change. [9] |
| Sample Size | ~1-2 mg | 1-3 mg |
| Accuracy | Good, but operator-dependent. Heating rate control is critical. | High, instrumentally controlled and less operator-dependent. |
| Precision | Good with consistent technique. | Excellent, highly reproducible. |
| Information Provided | Melting range (onset and completion of melt). | Onset temperature, peak temperature, enthalpy of fusion (ΔHfus), heat capacity (Cp). |
| Throughput | Moderate (multiple capillaries can often be run simultaneously). | Can be high with an autosampler. |
| Purity Assessment | Qualitative (broadened range suggests impurities). | Quantitative purity analysis is possible using the van't Hoff equation (for purities ≥98%). [10] |
| Instrumentation Cost | Low to moderate. | High. |
| Ease of Use | Relatively simple, requires some training for accurate observation. | Requires more extensive training for operation and data analysis. |
| Authoritative Standards | USP <741> [4] | ASTM E794, ISO 11357 [3][11] |
Expert Insights:
-
For routine identification and a quick check of purity in a synthesis lab, the capillary method is often sufficient, economical, and rapid. Its direct visual feedback is intuitive for chemists.
-
When a high degree of accuracy and reproducibility is paramount, such as in pharmaceutical quality control or materials science research, DSC is the superior technique. [12]The additional thermodynamic data it provides, like the enthalpy of fusion, offers deeper insight into the material's crystalline structure and thermal properties. The ability of DSC to detect subtle thermal events also makes it invaluable for studying complex materials. [13]
IV. Conclusion
Both the capillary method and Differential Scanning Calorimetry are robust techniques for determining the melting point of 2,3-diphenyl-1-indenone. The capillary method, grounded in standards like USP <741>, offers a reliable and accessible means for qualitative and semi-quantitative analysis. In contrast, DSC, governed by standards such as ASTM E794, provides a more comprehensive and quantitative thermal analysis, yielding not just the melting point but also critical thermodynamic data.
For the modern research and development professional, understanding the principles, protocols, and comparative advantages of both methods is essential. The choice of technique should be a deliberate one, guided by the specific analytical question at hand. While the capillary method remains a workhorse of the chemistry lab, the depth of information provided by DSC makes it an indispensable tool for the thorough characterization of novel materials.
V. References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 23). How Does DSC Compare To Other Thermal Analysis Techniques? [Video]. YouTube. Retrieved from [Link]
-
Integrated Technologies Laboratory Inc. Differential Scanning Calorimetry - Thermal Analysis. Retrieved from [Link]
-
Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ASTM International. (2024, October 15). E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Retrieved from [Link]
-
uspbpep.com. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]
-
ResearchGate. Melting points and energies, determined by dsc and capillary tubes. [Table]. Retrieved from [Link]
-
TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [PDF]. Retrieved from [Link]
-
Journal of Visualized Experiments. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [PDF]. Retrieved from [Link]
-
USP. <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
-
Wikipedia. 1-Indanone. Retrieved from [Link]
-
Journal of Chemical Education. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
-
CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. Retrieved from [Link]
-
ResearchGate. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. [Request PDF]. Retrieved from [Link]
-
Timstar. Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
PMC - PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
NIST WebBook. Ethanone, 1,2-diphenyl-. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. zealinstruments.com [zealinstruments.com]
- 3. store.astm.org [store.astm.org]
- 4. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uspbpep.com [uspbpep.com]
- 7. flinnsci.com [flinnsci.com]
- 8. westlab.com [westlab.com]
- 9. cmclaboratories.com [cmclaboratories.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 12. youtube.com [youtube.com]
- 13. itlinc.com [itlinc.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Diphenyl-indene
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when the experiment is over. Proper disposal is a critical, final step that ensures the safety of personnel, the integrity of the laboratory, and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Diphenyl-indene, grounding every recommendation in the principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the "Why" Behind the Protocol
The disposal procedures outlined below are not arbitrary; they are directly informed by the anticipated hazards of this compound, based on data from structurally related compounds.
-
Indene Core: The indene structure suggests that this compound is likely a combustible solid.[1] Indene itself is known to be an irritant to the eyes, skin, and respiratory system.[2][3] Animal studies indicate that exposure may lead to liver, kidney, and spleen injury.[1]
-
Polycyclic Aromatic Hydrocarbon (PAH) Nature: As a polycyclic aromatic hydrocarbon, this compound should be handled as potentially carcinogenic.[4][5] Many PAHs are known for their persistence in the environment and their toxicity to aquatic life.[2]
-
Phenyl Substituents: The addition of two phenyl groups increases the molecular weight of the compound, likely making it a solid with low volatility under standard laboratory conditions. However, the fundamental hazards associated with aromatic compounds, including potential skin irritation and systemic effects upon absorption, should be assumed.[6]
Based on this analysis, this compound should be treated as a non-halogenated, solid organic waste with potential for irritation, organ toxicity, and carcinogenicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any fine dust particles. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a systematic process that ensures safety and compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]
Step 1: Waste Characterization and Segregation
The first and most crucial step is to correctly identify and segregate the waste.
-
Classification: this compound is classified as a solid, non-halogenated organic waste .
-
Segregation: It is imperative to keep this waste stream separate from other types of chemical waste. Do not mix with:
-
Halogenated organic wastes.
-
Aqueous wastes (acids, bases).
-
Reactive wastes.
-
Liquid wastes.
-
This segregation is critical as mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[9]
Step 2: Containerization
Proper containment is key to safe storage and transport of chemical waste.
-
Container Selection: Use a designated, compatible container for solid, non-halogenated organic waste. This is typically a rigid, wide-mouthed container with a secure, screw-top lid. Ensure the container is clean and dry before use.
-
Adding Waste: Carefully transfer solid this compound waste into the container. If dealing with a fine powder, perform this task in a chemical fume hood to minimize the risk of inhalation.
-
Secure Closure: Always keep the waste container securely closed when not actively adding waste to it. This prevents spills and the release of any potential vapors.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.[10]
-
Hazardous Waste Label: Affix a properly filled-out hazardous waste label to the container as soon as the first particle of waste is added.
-
Content Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.
-
Hazard Identification: Indicate the relevant hazards. Based on our inferred profile, this would include "Irritant" and "Health Hazard."
Step 4: Storage and Final Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and sources of ignition.
-
Disposal Request: Once the container is full, or if you are generating no more of this specific waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup.
Spill Management: Preparedness is Key
In the event of a spill of solid this compound, follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE, including gloves, eye protection, and a lab coat.
-
Clean-up:
-
Gently sweep the solid material into a dustpan to avoid creating airborne dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated solid waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Dispose of Clean-up Materials: The materials used for clean-up must also be disposed of as hazardous waste.
Visualizing the Disposal Process
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Indene [cdc.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. epa.gov [epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
